9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines, which are known for their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-keto ester to form the pyrazole ring.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The brominated pyrazole is then subjected to cyclization with an appropriate aldehyde or ketone to form the oxazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The oxazine ring can undergo cyclization or ring-opening reactions depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.
Scientific Research Applications
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
Uniqueness
The uniqueness of 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific structural features, which confer distinct chemical properties and potential biological activities
Properties
CAS No. |
303059-83-8 |
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Molecular Formula |
C23H21BrN2O |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
9-bromo-2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H21BrN2O/c1-2-5-23-26-21(19-13-18(24)10-11-22(19)27-23)14-20(25-26)17-9-8-15-6-3-4-7-16(15)12-17/h3-4,6-13,21,23H,2,5,14H2,1H3 |
InChI Key |
NHNZGYINCDQNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br |
Origin of Product |
United States |
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